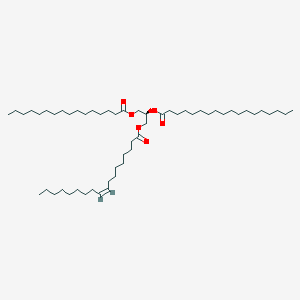
1-hexadecanoyl-2-octadecanoyl-3-(9Z-octadecenoyl)-sn-glycerol
Overview
Description
1-hexadecanoyl-2-octadecanoyl-3-[(9Z)-octadecenoyl]-sn-glycerol is a triacyl-sn-glycerol in which the which the acyl groups at positions 1, 2 and 3 are specified as hexadecanoyl, octadecanoyl and (9Z)-octadecenoyl respectively. It has a role as a human blood serum metabolite. It is a triacyl-sn-glycerol and a triacylglycerol 52:1.
Scientific Research Applications
Synthesis Techniques
- Improved Synthesis Methods : A method for synthesizing a compound structurally similar to 1-hexadecanoyl-2-octadecanoyl-3-(9Z-octadecenoyl)-sn-glycerol, starting from rac 1-0-octadecen-9'-ylglycerol, was developed. This involved an enzymatic reaction and tritiation with a platinum catalyst (Paltauf, 1976).
Biological and Medical Applications
Pathogen Study : The compound was identified in Corynebacterium amycolatum, an opportunistic pathogen. It constitutes a unique natural substance among the phospholipids of this bacterium (Valero-Guillén, Yagüe, & Segovia, 2005).
Asthma Diagnosis : The compound was identified in the sputum metabolome profiles of asthma patients, suggesting its potential role as a biomarker for early diagnosis of asthma (Tian et al., 2017).
Cytotoxicity Studies : In a study on Hyoscyamus niger seeds, a compound with a similar structure exhibited moderate cytotoxicity against human prostate cancer cells (Ma, Liu, & Che, 2002).
Chemical and Physiological Research
Mycoplasma Membrane Study : A study on Mycoplasma fermentans identified two new ether lipids, structurally related to 1-hexadecanoyl-2-octadecanoyl-3-(9Z-octadecenoyl)-sn-glycerol, in the cell membrane. These lipids were structurally similar to platelet activating factor (Wagner et al., 2000).
Lipid Bilayer Interactions : The interaction of certain small molecules with lipid bilayers was studied, revealing the effect of cholesterol and other components on the affinity between these molecules and the bilayers. This included compounds structurally similar to 1-hexadecanoyl-2-octadecanoyl-3-(9Z-octadecenoyl)-sn-glycerol (Huang et al., 2013).
Bilayer Fluidity and Stability : Studies on lipid bilayers using compounds like 1-hexadecanoyl-2-octadecanoyl-3-(9Z-octadecenoyl)-sn-glycerol helped in understanding their fluidity, stability, and rigidity. This research contributes to our understanding of cell membranes and their mimics (Liu et al., 2013).
properties
Product Name |
1-hexadecanoyl-2-octadecanoyl-3-(9Z-octadecenoyl)-sn-glycerol |
|---|---|
Molecular Formula |
C55H104O6 |
Molecular Weight |
861.4 g/mol |
IUPAC Name |
[(2R)-1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25,27,52H,4-24,26,28-51H2,1-3H3/b27-25-/t52-/m1/s1 |
InChI Key |
NPCZZYKITFKRQZ-FQUZZJBASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8R,9S,13S,14S)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1264828.png)

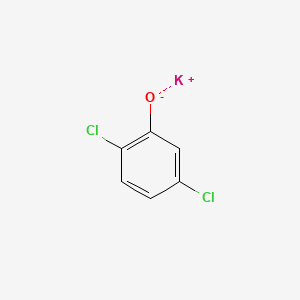

![6-Hydroxy-7-(hydroxymethyl)-4-methylenehexahydrocyclopenta[c]pyran-1(3h)-one](/img/structure/B1264837.png)
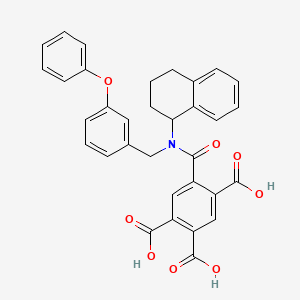


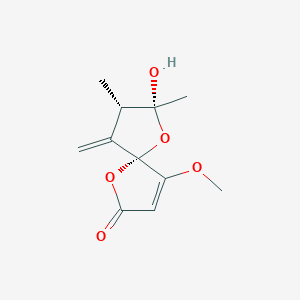
![N-phenylcarbamic acid [(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1264847.png)
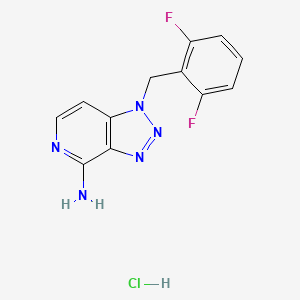

![3-(2-Fluorophenyl)-3-phenyl-3h-naphtho[2,1-b]pyran](/img/structure/B1264850.png)
